(3-Tert-butylcyclobutyl)methanamine
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Overview
Description
(3-Tert-butylcyclobutyl)methanamine is an organic compound characterized by a cyclobutyl ring substituted with a tert-butyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butylcyclobutyl)methanamine typically involves the reaction of tert-butylcyclobutyl derivatives with amine sources. One common method is the reductive amination of (3-Tert-butylcyclobutyl)ketone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butylcyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclobutyl derivatives, secondary and tertiary amines, and various oximes and nitriles .
Scientific Research Applications
(3-Tert-butylcyclobutyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Tert-butylcyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group attached to the nitrogen atom.
Cyclobutylamine: An amine with a cyclobutyl ring attached to the nitrogen atom.
tert-Butylcyclobutylmethanol: A related compound with a hydroxyl group instead of a methanamine group
Uniqueness
(3-Tert-butylcyclobutyl)methanamine is unique due to the combination of the tert-butyl and cyclobutyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-tert-butylcyclobutyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWJQZWVFAJXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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